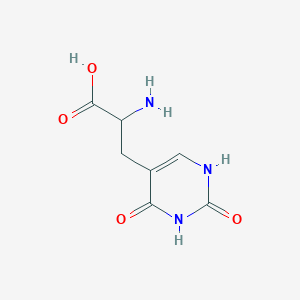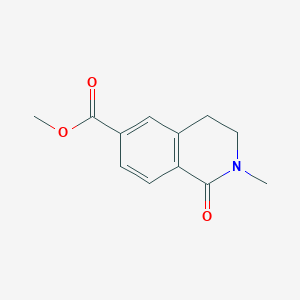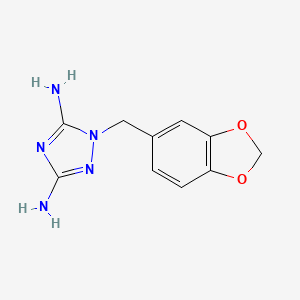![molecular formula C17H34O10P2 B13993886 3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 67730-30-7](/img/structure/B13993886.png)
3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure. This compound contains two phosphorus atoms and multiple oxygen atoms, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of diethoxyphosphorylmethyl groups with a spiro[5.5]undecane backbone. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the correct formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise addition of reagents, continuous monitoring of reaction conditions, and purification steps to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-oxygen compounds.
Reduction: Reduction reactions can modify the phosphorus groups, leading to different derivatives.
Substitution: The diethoxyphosphorylmethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds.
Aplicaciones Científicas De Investigación
3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized as a stabilizer and additive in polymer production and other industrial processes.
Mecanismo De Acción
The mechanism of action of 3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves its interaction with molecular targets through its phosphorus and oxygen atoms. These interactions can influence various biochemical pathways, leading to specific effects depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
3,9-Bis(octadecyloxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Contains octadecyloxy groups instead of diethoxyphosphorylmethyl groups.
3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane: Features dicumylphenoxy groups, providing different chemical properties.
Uniqueness
The uniqueness of 3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[55]undecane lies in its specific functional groups, which offer distinct reactivity and applications compared to its similar compounds
Propiedades
Número CAS |
67730-30-7 |
|---|---|
Fórmula molecular |
C17H34O10P2 |
Peso molecular |
460.4 g/mol |
Nombre IUPAC |
3,9-bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane |
InChI |
InChI=1S/C17H34O10P2/c1-5-24-28(18,25-6-2)9-15-20-11-17(12-21-15)13-22-16(23-14-17)10-29(19,26-7-3)27-8-4/h15-16H,5-14H2,1-4H3 |
Clave InChI |
JQROVHQLJXBDEG-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(CC1OCC2(CO1)COC(OC2)CP(=O)(OCC)OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B13993805.png)

![Tert-butyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxylate](/img/structure/B13993810.png)
![5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridin-2-amine](/img/structure/B13993822.png)


![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)




![n,n-Bis(2-chloroethyl)-4-{(e)-[(4-fluoro-3-methylphenyl)imino]methyl}-3-methylaniline](/img/structure/B13993873.png)


